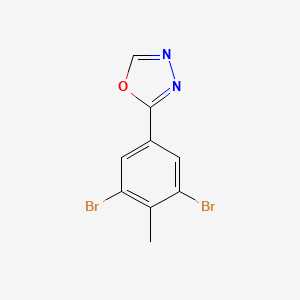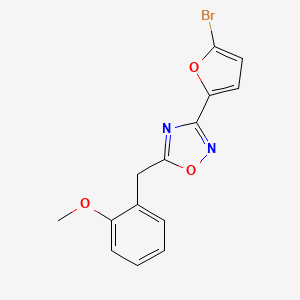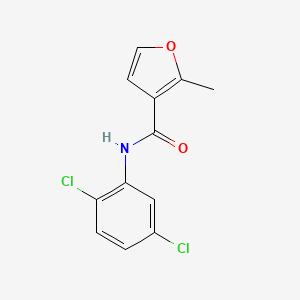![molecular formula C13H7BrN2O2 B5544947 2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives, similar to our compound of interest, often involves multicomponent reactions or condensation reactions. For example, derivatives have been prepared via three-component reactions and subsequent reactions with amines (N. Nguyen & Vo Viet Dai, 2023). This suggests that our compound may also be synthesized through similar routes, highlighting the versatility and reactivity of the pyrrolidine dione framework.
Molecular Structure Analysis
Structural determination of related compounds involves advanced spectroscopic techniques such as NMR, HRMS, and X-ray crystallography. For instance, the structure of bromophenyl-quinoline-dione derivatives has been characterized by IR, NMR, and elemental analysis, showing diverse conformations and hydrogen bonding patterns (Wangchun Xiang, 2009). This exemplifies the complex structural characteristics that can be expected for our target compound.
Chemical Reactions and Properties
Derivatives of pyrrolidine-2,3-dione, similar to our compound, exhibit various chemical reactions, including acylation, alkylation, and reactions with amines, leading to a wide range of products (Raymond C. F. Jones et al., 1990). This reflects the chemical versatility of the compound, which can undergo different chemical transformations, offering multiple pathways for chemical modifications and applications.
Physical Properties Analysis
The solubility and solvent effects of similar pyrrolidine-2,5-dione derivatives have been extensively studied, showing variations across different solvents and temperatures (Yanxun Li et al., 2019). This data is crucial for understanding the dissolution behavior and handling of the compound in various media.
Chemical Properties Analysis
The chemical properties of pyrrolidine-2,5-dione derivatives, akin to our target molecule, include their reactivity towards various organic and inorganic reagents, their participation in hydrogen bonding, and their ability to form stable structures under different conditions (F. S. Soliman & T. Kappe, 1982). Understanding these properties is essential for manipulating and applying the compound in different contexts.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
New photoluminescent conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units and 1,4-phenylene in the main chain have been synthesized. These polymers, created via palladium-catalyzed aryl-aryl coupling reactions, exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitors for Biochemical Reactions
Research has also focused on derivatives of 1H-pyrrole-2,5-dione as potent inhibitors for glycolic acid oxidase (GAO), showing that compounds with significant lipophilic substituents can inhibit porcine liver GAO in vitro. These findings are crucial for understanding biochemical pathways and developing therapeutic agents (Rooney et al., 1983).
Chemical and Physical Properties
Studies on the solubility and solvent effects of related compounds, like 1-(2-bromo-phenyl)-pyrrole-2,5-dione, in various solvents have provided insights into their behavior across different temperatures. These findings are essential for applications in synthesis and material processing, demonstrating the importance of understanding solubility and solvent interactions for practical applications (Yanxun Li et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXLLEWQQINICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)